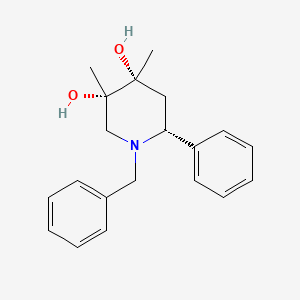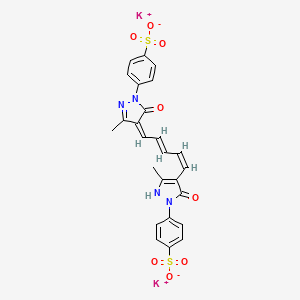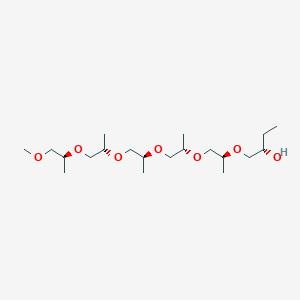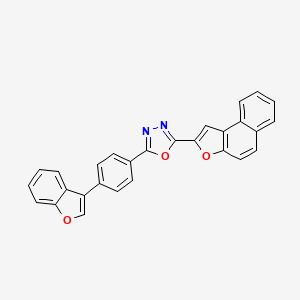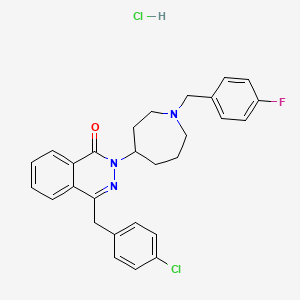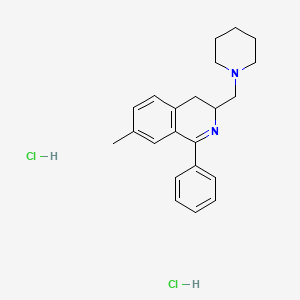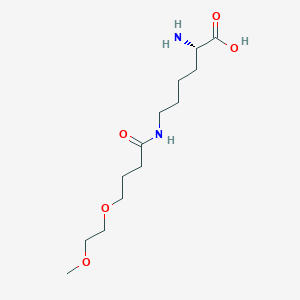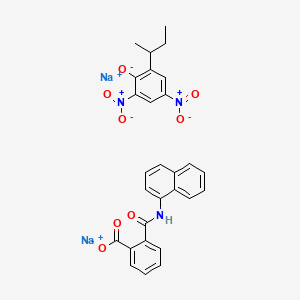
Naptalam-monosodium mixt.with dinoseb-sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naptalam-monosodium mixed with dinoseb-sodium is a compound used primarily in agricultural applications. It is a combination of two active ingredients: naptalam-monosodium and dinoseb-sodium. Naptalam-monosodium is known for its role as a plant growth regulator, while dinoseb-sodium is a herbicide. Together, they are used to control weed growth and enhance crop yield .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naptalam-monosodium involves the reaction of naphthalene-1-amine with phthalic anhydride to form N-(1-naphthyl)phthalamic acid. This intermediate is then neutralized with sodium hydroxide to produce naptalam-monosodium . Dinoseb-sodium is synthesized by reacting dinoseb (2-sec-butyl-4,6-dinitrophenol) with sodium hydroxide .
Industrial Production Methods
Industrial production of naptalam-monosodium and dinoseb-sodium involves large-scale chemical reactions under controlled conditions. The raw materials are mixed in reactors, and the reactions are carried out at specific temperatures and pressures to ensure high yield and purity. The final products are then purified and formulated into the desired concentrations for agricultural use .
Analyse Des Réactions Chimiques
Types of Reactions
Naptalam-monosodium and dinoseb-sodium undergo various chemical reactions, including:
Oxidation: Dinoseb-sodium can be oxidized to form dinoseb quinone.
Reduction: Naptalam-monosodium can be reduced to form 1-naphthylamine.
Substitution: Both compounds can undergo substitution reactions with other chemical groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions
Major Products Formed
Oxidation of Dinoseb-sodium: Dinoseb quinone.
Reduction of Naptalam-monosodium: 1-naphthylamine.
Substitution Products: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Naptalam-monosodium mixed with dinoseb-sodium has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for potential therapeutic applications due to its biological activity.
Industry: Used in the formulation of herbicides and plant growth regulators.
Mécanisme D'action
The mechanism of action of naptalam-monosodium involves the inhibition of auxin transport in plants, leading to reduced cell elongation and growth. Dinoseb-sodium acts as an uncoupler of oxidative phosphorylation in plant cells, disrupting energy production and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-amine: A precursor in the synthesis of naptalam-monosodium.
Phthalic anhydride: Reacts with naphthalene-1-amine to form N-(1-naphthyl)phthalamic acid.
2-sec-butyl-4,6-dinitrophenol (Dinoseb): The parent compound of dinoseb-sodium
Uniqueness
Naptalam-monosodium mixed with dinoseb-sodium is unique due to its dual action as a plant growth regulator and herbicide. This combination allows for effective weed control while promoting crop growth, making it a valuable tool in agriculture .
Propriétés
Numéro CAS |
59915-53-6 |
|---|---|
Formule moléculaire |
C28H23N3Na2O8 |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
disodium;2-butan-2-yl-4,6-dinitrophenolate;2-(naphthalen-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H13NO3.C10H12N2O5.2Na/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16;1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;;/h1-11H,(H,19,20)(H,21,22);4-6,13H,3H2,1-2H3;;/q;;2*+1/p-2 |
Clé InChI |
CNSXYKKZEUTQNN-UHFFFAOYSA-L |
SMILES canonique |
CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


